5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Favipiravir - 259793-96-9

Favipiravir

Catalog Number: EVT-252976
CAS Number: 259793-96-9
Molecular Formula: C5H4FN3O2
Molecular Weight: 157.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Favipiravir, also known by its developmental code name T-705, is a synthetic antiviral agent classified as a pyrazinecarboxamide derivative. [] It was discovered by Toyama Chemical Co., Ltd. through screening chemical libraries for antiviral activity against the influenza virus. [] In scientific research, Favipiravir serves as a valuable tool for studying viral RNA polymerase inhibition and exploring its potential against a broad range of RNA viruses. []

Synthesis Analysis

Several methods for synthesizing Favipiravir have been reported in the scientific literature. One common approach involves a multi-step process starting from 3-amino-2-pyrazinecarboxylic acid. [] This method generally includes protection of the amino group, esterification of the carboxylic acid, fluorination, and deprotection steps to yield Favipiravir.

Molecular Structure Analysis

Favipiravir has a molecular formula of C5H4FN3O2 and a molecular weight of 157.10 g/mol. [] Its structure consists of a pyrazine ring core, with a carboxamide group, a hydroxyl group, and a fluorine atom attached to different positions of the ring. This unique arrangement contributes to its antiviral activity.

Mechanism of Action

Favipiravir exerts its antiviral activity by inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. [, ] RdRp is an essential enzyme for viral replication, responsible for synthesizing RNA strands from an RNA template. Favipiravir, in its active form as favipiravir-RTP, acts as a purine analogue and competes with natural substrates (purine nucleosides) for binding to RdRp. [, ] This interaction disrupts viral RNA synthesis, effectively inhibiting viral replication.

Physical and Chemical Properties Analysis

Favipiravir appears as a white to pale yellowish white crystalline powder. [] It is sparingly soluble in water and slightly soluble in ethanol. Favipiravir exhibits a melting point in the range of 270-275 °C.

Applications
  • In vitro studies: Favipiravir has demonstrated in vitro activity against a wide range of RNA viruses, including influenza viruses (including oseltamivir-resistant strains), [, , ] Ebola virus, [, ] Lassa virus, [, ] rabies virus, [] severe fever with thrombocytopenia syndrome virus, [, ] rhinovirus, [] respiratory syncytial virus, [] Chandipura virus, [] and SARS-CoV-2 (the virus responsible for COVID-19). [, , , , , , , , ]
  • Animal models: Preclinical studies in animal models have shown promising results for Favipiravir against various viral infections, including influenza, [, , ] Ebola, [, ] and Chandipura virus. [] These studies provide valuable insights into its potential therapeutic efficacy and pave the way for further clinical investigations.
  • Resistance studies: Favipiravir's potential for resistance development is an area of active research. Studies have identified specific mutations in the viral RNA polymerase that can confer resistance to Favipiravir. [, ] Understanding these resistance mechanisms is crucial for developing strategies to mitigate the emergence of resistant viruses.
Future Directions
  • Combination therapy: Exploring the efficacy of Favipiravir in combination with other antiviral agents could potentially enhance its effectiveness and combat the emergence of drug resistance. [, ]
  • Drug delivery optimization: Developing novel drug delivery systems for Favipiravir, such as pulmonary delivery for respiratory infections, could improve its targeting to specific tissues and enhance its therapeutic index. [, ]

Favipiravir-Ribofuranosyl-5′-Triphosphate (Favipiravir-RTP)

    Compound Description: Favipiravir-RTP is the active metabolite of favipiravir. It acts as a purine nucleotide analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, including influenza virus and SARS-CoV-2 []. This inhibition disrupts viral RNA synthesis and replication.

    Relevance: Favipiravir-RTP is directly relevant to favipiravir as it is the active form responsible for the antiviral activity of favipiravir. Favipiravir itself is a prodrug that requires intracellular phosphorylation to become favipiravir-RTP [].

Ribavirin

    Compound Description: Ribavirin is a guanosine analogue with antiviral activity against a broad range of RNA and DNA viruses []. Its mechanism of action is not fully understood but is thought to involve the inhibition of viral RNA polymerase, depletion of intracellular guanosine triphosphate pools, and induction of lethal mutagenesis.

T-705-M1

    Compound Description: T-705-M1 is the main metabolite of favipiravir in humans. While it does not appear to have significant antiviral activity itself, its levels relative to favipiravir can indicate the extent of favipiravir metabolism in a patient [].

    Relevance: T-705-M1 is directly related to favipiravir as its major metabolite and its presence may influence favipiravir pharmacokinetics. Higher ratios of T-705-M1 to favipiravir have been linked to lower favipiravir exposure, suggesting potential implications for treatment efficacy [].

Lopinavir/Ritonavir

    Compound Description: Lopinavir/ritonavir is a fixed-dose combination of two protease inhibitors used in the treatment of HIV-1 infection []. It works by inhibiting the activity of the HIV protease enzyme, which is essential for viral replication.

    Relevance: Lopinavir/ritonavir is mentioned as a comparator drug in several studies evaluating the efficacy of favipiravir for COVID-19 [, , ]. These studies aimed to compare the antiviral effects and safety profiles of favipiravir and lopinavir/ritonavir in the context of COVID-19 treatment.

Arbidol

    Compound Description: Arbidol is a broad-spectrum antiviral compound that blocks viral fusion and is used to treat influenza []. It prevents the fusion of the viral envelope with the host cell membrane, inhibiting viral entry and replication.

    Relevance: Arbidol is mentioned as a comparator drug in one study investigating the effects of favipiravir on COVID-19 []. The study sought to compare the efficacy of favipiravir combined with standard care to arbidol combined with standard care in treating patients with COVID-19.

Remdesivir

    Compound Description: Remdesivir is an adenosine nucleotide analogue with antiviral activity against a broad range of RNA viruses, including SARS-CoV-2 []. It acts as an inhibitor of viral RNA polymerase, interfering with viral RNA synthesis.

    Relevance: Remdesivir is mentioned as a comparator drug in several studies evaluating favipiravir for COVID-19 [, , ]. These studies aimed to compare the efficacy and safety of favipiravir and remdesivir for the treatment of COVID-19.

    Compound Description: Umifenovir is a broad-spectrum antiviral drug with activity against influenza A and B viruses []. It is thought to work by preventing viral fusion with the host cell membrane.

    Relevance: Umifenovir is mentioned as a comparator drug in one study included in a systematic review assessing the effects of favipiravir for treating COVID-19 [].

Hydroxychloroquine

    Compound Description: Hydroxychloroquine is a drug primarily used to prevent and treat malaria and certain autoimmune diseases []. It was investigated as a potential treatment for COVID-19, but its use for this purpose is no longer recommended due to lack of efficacy and safety concerns.

    Relevance: Hydroxychloroquine is mentioned as a comparator drug in several studies examining favipiravir's effectiveness against COVID-19 [, , ]. These studies aimed to compare the two drugs' effectiveness and safety profiles in treating COVID-19.

Azithromycin

    Compound Description: Azithromycin is an antibiotic used to treat various bacterial infections. It was investigated in combination with hydroxychloroquine as a potential treatment for COVID-19, but its use for this purpose is no longer recommended [].

    Relevance: Azithromycin is mentioned in conjunction with hydroxychloroquine as a comparator treatment regimen in a study investigating the effectiveness of favipiravir against COVID-19 []. The study highlighted that using favipiravir was associated with lower mortality rates compared to the combination of hydroxychloroquine and azithromycin.

Properties

CAS Number

259793-96-9

Product Name

Favipiravir

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)

InChI Key

ZCGNOVWYSGBHAU-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Isomeric SMILES

C1=C(N=C(C(=N1)O)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.